4-Hydroxyglibenclamide (M1) is a key metabolite of the antidiabetic drug glyburide (glibenclamide). [, , ] This compound is generated through the metabolic processes within the body after glyburide administration. [, , ] 4-Hydroxyglibenclamide plays a significant role in scientific research, particularly in studies investigating the metabolism and pharmacokinetic properties of glyburide. [, , ] Its presence in plasma and urine samples serves as a valuable marker for understanding the breakdown and elimination of glyburide. [, , ]
4-Hydroxyglibenclamide is classified as a sulfonylurea, a class of medications that enhance insulin release from the pancreas. It is synthesized from glibenclamide, which is derived from the natural product sulfonamide. The structural modification introduces a hydroxyl group, which influences the compound's activity and solubility.
The synthesis of 4-Hydroxyglibenclamide typically involves the following methods:
4-Hydroxyglibenclamide undergoes several chemical reactions typical for sulfonylureas:
The mechanism of action for 4-Hydroxyglibenclamide primarily involves:
This dual action helps lower blood glucose levels effectively in patients with type 2 diabetes mellitus.
The compound exhibits a high degree of stability under acidic conditions but may degrade over time when exposed to alkaline environments or excessive heat.
4-Hydroxyglibenclamide is primarily utilized in research settings focused on diabetes management. Its applications include:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2